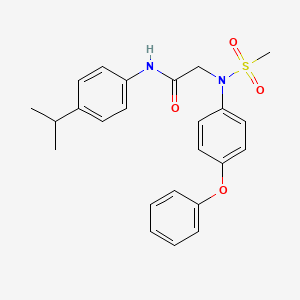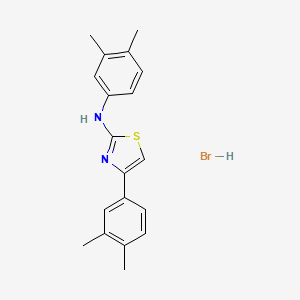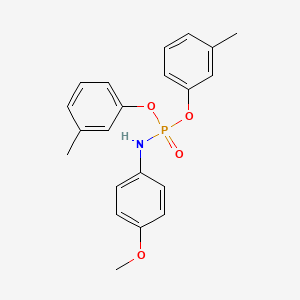
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of compounds known as glycine receptor antagonists, which are known to modulate the activity of glycine receptors in the central nervous system. The purpose of
作用机制
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X acts as a competitive antagonist of glycine receptors in the central nervous system. Glycine receptors are ionotropic receptors that are involved in the modulation of neurotransmission in the brain and spinal cord. By binding to glycine receptors, N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X inhibits the activity of these receptors, which results in the modulation of neurotransmission. The modulation of neurotransmission by N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X is believed to be responsible for its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X are complex and depend on various factors such as the dose, route of administration, and duration of exposure. The compound has been found to modulate the activity of glycine receptors in the central nervous system, which results in the modulation of neurotransmission. This modulation of neurotransmission is believed to be responsible for the therapeutic effects of N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X in various neurological disorders.
实验室实验的优点和局限性
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized using standard synthetic chemistry techniques. The compound is also highly potent, which makes it a useful tool for studying the modulation of glycine receptors in the central nervous system. However, the compound has several limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. The compound is also highly lipophilic, which makes it difficult to administer in vivo.
未来方向
The future directions for research on N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X are numerous. One direction is to study the long-term effects of N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X on glycine receptor modulation in the central nervous system. Another direction is to study the potential therapeutic applications of N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X in other neurological disorders such as schizophrenia and depression. Additionally, the development of novel drug delivery systems for N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X could enhance its therapeutic potential. Finally, the development of more potent and selective glycine receptor antagonists could lead to the development of more effective drugs for the treatment of various neurological disorders.
Conclusion
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its potential use in various neurological disorders such as epilepsy, chronic pain, and anxiety. The compound acts as a competitive antagonist of glycine receptors in the central nervous system, which results in the modulation of neurotransmission. The compound has several advantages for lab experiments, but also has several limitations. The future directions for research on N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X are numerous and could lead to the development of more effective drugs for the treatment of various neurological disorders.
合成方法
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 4-isopropylphenylboronic acid, 4-phenoxyphenylboronic acid, and methylsulfonyl chloride to form an intermediate product. This intermediate product is then reacted with N-boc-glycine to form N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X. The synthesis of N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X is a complex process that requires expertise in synthetic chemistry.
科学研究应用
N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide X has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and anxiety. The compound has been found to be a potent glycine receptor antagonist, which makes it a potential candidate for the development of novel drugs for the treatment of these disorders. The compound has also been studied for its potential use in drug addiction and alcoholism.
属性
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)19-9-11-20(12-10-19)25-24(27)17-26(31(3,28)29)21-13-15-23(16-14-21)30-22-7-5-4-6-8-22/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSBEZJHGMKPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-benzoyl-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B4968967.png)
![7-chloro-2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B4968974.png)
![1-[(isobutyrylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4968981.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-isopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4968988.png)

![N-[2-(2-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B4969020.png)

![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4969035.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)

![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)